molecular formula C22H22N2O5 B2355518 N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide CAS No. 888457-75-8

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2355518
CAS No.: 888457-75-8
M. Wt: 394.427
InChI Key: BNWFFXNDQFAQJZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features a benzodioxole moiety that is often associated with various biological activities, particularly in the context of drug design.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This is significant for developing treatments targeting metabolic disorders.
  • Receptor Modulation : It has been suggested that the compound may interact with neurotransmitter receptors, potentially influencing neurological functions.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that related compounds exhibit significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells .
  • Lung Cancer : Compounds similar to this compound have demonstrated efficacy against A549 lung cancer cells .

Table 1 summarizes the cytotoxic effects observed in various studies:

Cell Line Compound Concentration (µM) Cytotoxicity (%)
MCF-71070
MDA-MB-2311065
A5491075
HepG21060

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicate moderate activity against Gram-positive and Gram-negative bacteria:

  • Bacillus subtilis : Minimum inhibitory concentration (MIC) observed at 50 µg/mL.
  • Escherichia coli : MIC observed at 75 µg/mL.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study conducted on a series of benzofuran derivatives revealed that modifications to the benzodioxole group significantly enhanced anticancer activity against multiple cell lines. The study concluded that specific substitutions could optimize efficacy .
  • Exploration of Antimicrobial Effects : Another investigation focused on the antimicrobial properties of related compounds, demonstrating that certain structural modifications led to increased activity against resistant bacterial strains .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-22(2,3)11-18(25)24-19-14-6-4-5-7-15(14)29-20(19)21(26)23-13-8-9-16-17(10-13)28-12-27-16/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFFXNDQFAQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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